Casoxin C
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H94N14O15 |
|---|---|
Molecular Weight |
1251.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1 |
InChI Key |
FLMZYYASMMUDFC-FJKDSYQFSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YIPIQYVLSR |
Synonyms |
casoxin C Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine |
Origin of Product |
United States |
Chemical and Physical Properties of Casoxin C
Amino Acid Sequence and Molecular Structure
Casoxin (B10318) C is a decapeptide, meaning it is composed of a chain of ten amino acids. Its specific sequence is Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. This sequence corresponds to residues 25-34 of the bovine κ-casein protein from which it is derived. nih.govdntb.gov.uanih.gov
Molecular Formula, Molar Mass, and Other Identifiers
The chemical and physical properties of Casoxin C are well-defined, providing a clear identity for this compound in research contexts.
| Property | Value |
|---|---|
| Molecular Formula | C60H94N14O15 |
| Molecular Weight | 1251.5 g/mol |
| PubChem CID | 25254550 |
| CAS Number | 122607-74-3 |
| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Data sourced from PubChem CID 25254550. nih.gov
Pharmacological and Biological Activities of Casoxin C
Opioid Receptor Antagonism by Casoxin (B10318) C
Casoxin C functions as an opioid antagonist, counteracting the effects of opioid agonists. This activity has been characterized through its receptor affinity and its ability to inhibit opioid-induced contractions in isolated tissue models.
This compound exhibits antagonistic properties towards opioid receptors and does not possess opioid agonistic activities researchgate.net. It demonstrates affinity for the μ-opioid receptor researchgate.netspringerprofessional.de. Furthermore, studies indicate that this compound acts as an antagonist selective for both μ- and κ-types of opioid receptors, as evidenced by its ability to antagonize the effects of μ-opioid agonists like morphiceptin (B1676752) and κ-opioid agonists such as dynorphin (B1627789) A-(1-13) researchgate.net.
This compound was initially isolated based on its anti-opioid activity in longitudinal strips of guinea pig ileum nih.govresearchgate.netunivpm.it. In this in vitro model, this compound has been shown to reverse the inhibitory action on contractions induced by opioid agonists like morphine in guinea pigs and mice researchgate.netspringerprofessional.de. Its anti-opioid activity is typically assessed by its capacity to restore electrically driven contractions in the guinea pig ileum that have been suppressed by a μ-opioid agonist, such as DAGO ([D-Ala2, N-Me-Phe4, Glyol-enkephalin) univpm.ittandfonline.com. This compound demonstrated activity at a concentration of 5 µM in the guinea pig ileum assay researchgate.net.
Within the casoxin family, this compound displays notable potency in its opioid antagonistic activity. While Casoxin A (Tyr-Pro-Ser-Tyr-Gly-Leu-Asn) shows selectivity for μ, δ, and κ opioid receptors and exhibits antagonist activity at 200 µM in the guinea pig ileum assay, and Casoxin B (Tyr-Pro-Tyr-Tyr) shows activity at 100 µM, this compound (Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg) is considerably more potent, being active at 5 µM in the same assay researchgate.netspringerprofessional.de. This indicates that this compound possesses a higher antagonistic potency compared to Casoxin A and Casoxin B in this specific in vitro model. For comparative context, Casoxin 4 (Tyr-Pro-Ser-Tyr-OCH3), a μ-specific opioid antagonist, has an IC50 for reversing morphine inhibition of 2.1 ± 0.2 μmol/L in guinea pig ileum and 11.3 ± 0.5 μmol/L in mouse ileum nih.gov.
Table 1: Comparative Antagonistic Potency of Casoxins in Guinea Pig Ileum Assay
| Casoxin | Amino Acid Sequence | Opioid Receptor Selectivity | Activity Concentration (Guinea Pig Ileum Assay) |
| Casoxin A | YPSYGLN | μ/δ/κ | 200 µM researchgate.net |
| Casoxin B | YPYY | μ | 100 µM researchgate.net |
| This compound | YIPIQYVLSR | μ/κ | 5 µM researchgate.net |
Complement System Receptor Agonism by this compound
Beyond its opioid antagonistic effects, this compound is also recognized for its agonistic activity at complement C3a receptors, making it the first milk-derived peptide identified with this specific action researchgate.netnih.govresearchgate.net.
This compound acts as an agonist for complement C3a receptors nih.govcnr.it. Its affinity for C3a receptors has been quantified, with an IC50 value of 40 µM determined in radioreceptor assays researchgate.netnih.govresearchgate.netresearchgate.net. This IC50 value corresponds to a pIC50 of 4.4, measured in a radioligand displacement assay using [125I]C3a on human C3a receptor expressed in HMC1 cells guidetopharmacology.org.
Table 2: this compound Affinity for Complement C3a Receptor
| Receptor | Assay Type | IC50 Value | pIC50 Value | Reference |
| C3a | Radioreceptor Assay | 40 µM | 4.4 | researchgate.netnih.govresearchgate.netresearchgate.netguidetopharmacology.org |
This compound induces a biphasic contraction of ileal strips, characterized by both rapid and slow components researchgate.netnih.govresearchgate.net. The rapid phase of contraction is mediated by the release of histamine (B1213489) researchgate.netnih.govresearchgate.netunivpm.itcnr.it. The slower component of the contraction is attributed to the release of a prostaglandin (B15479496) E2-like substance researchgate.netnih.govresearchgate.netunivpm.itcnr.it. These mechanisms were elucidated through the application of various pharmacological inhibitors and antagonists in experimental settings researchgate.netnih.gov. Notably, this compound shares homology with human complement C3a(70-77) and exhibits a contractile profile very similar to this COOH-terminal octapeptide of C3a researchgate.netnih.govresearchgate.netunivpm.it. While mast cells are known to release histamine and other mediators, studies have shown that C3a and C5a can contract smooth muscle tissues via mechanisms independent of mast cells, although C5a is also known to induce histamine release nih.gov.
Modulation of Phagocyte Activity by this compound
This compound has been shown to possess significant phagocyte-stimulating activities. researchgate.netnih.gov Research indicates that this peptide exerts its effects by acting as an agonist for complement C3a receptors. researchgate.netnih.gov In radioreceptor assays, this compound exhibited an affinity for C3a receptors with an IC50 value of 40 µM. researchgate.netnih.gov Furthermore, this compound shares structural homology with the human complement peptide C3a(70-77), which is the C-terminal octapeptide of C3a and possesses similar, albeit less potent, biological activities to C3a itself. researchgate.netnih.gov
Beyond direct receptor interaction, casein-derived peptides, including casoxins, have been observed to stimulate the phagocytic activity of both murine and human macrophages in in vitro settings. core.ac.ukcambridge.org This stimulation of phagocytic function is associated with a protective effect in vivo, as demonstrated by reduced susceptibility to Klebsiella pneumoniae infection in mice. core.ac.ukcambridge.org These findings underscore this compound's potential to modulate the activity of phagocytic cells, which are crucial components of the innate immune system. poloagrifood.it
Table 1: Effects of this compound on Phagocyte Activity and C3a Receptors
| Activity/Effect | Experimental Model | Key Finding/Concentration/IC50 | Reference |
| Phagocyte-stimulating activity | Not specified (general observation) | Demonstrated activity | researchgate.netnih.gov |
| C3a Receptor Agonism | Radioreceptor assay | IC50 = 40 µM | researchgate.netnih.gov |
| Macrophage Phagocytic Activity | Murine and human macrophages (in vitro) | Stimulatory effect | core.ac.ukcambridge.org |
| Protective effect | Klebsiella pneumoniae infection in mice (in vivo) | Exerted protective effect | core.ac.ukcambridge.org |
Other Investigational Bioactivities (e.g., Potential Immunomodulatory Roles)
In addition to its role in modulating phagocyte activity, this compound exhibits other investigational bioactivities, particularly in the realm of immunomodulation. Casoxins, as a group of food exorphins derived from κ-casein, are suggested to have potential immunomodulatory roles, especially in newborns, which could hold clinical significance in allergic diseases. researchgate.netspringerprofessional.de Milk proteins, with caseins being a primary component, are recognized as a rich source of various bioactive peptides, including those with immunomodulatory properties. researchgate.netcambridge.orgcambridge.org Enzymatic digestion of both human and bovine caseins leads to the release of these immunomodulating peptides. cambridge.org
Historically, this compound was initially identified as an anti-opioid peptide through studies conducted on longitudinal strips of guinea pig ileum. nih.gov In this model, this compound was found to evoke contraction of the ileal strips, a process characterized by a biphasic response. researchgate.netnih.gov The rapid component of this contraction was mediated by histamine release, while the slower component was attributed to the action of a prostaglandin E2-like substance. researchgate.netnih.gov this compound demonstrated activity in the guinea pig ileum assay at a concentration of 5 µM. nih.govcapes.gov.brresearchgate.net Furthermore, casoxins, including this compound, have been reported to reverse the inhibitory action on contractions induced by morphine in in vitro experiments using guinea pigs and mice. researchgate.netspringerprofessional.de
Research Findings on Casoxin C
Summary of Key In Vitro Studies
In vitro research has been fundamental in characterizing the bioactivity of Casoxin (B10318) C. These laboratory-based studies have provided precise measurements of its antagonist and agonist activities in controlled environments.
| Assay/Model | Finding | Measured Value | Reference |
|---|---|---|---|
| Guinea Pig Ileum Assay | Demonstrated opioid antagonist activity against a μ-selective agonist. | A2 value of 5 μM | nih.govdntb.gov.uanih.gov |
| Radioreceptor Assay (Opioid) | Showed binding affinity for opioid receptors in the presence of [3H]naloxone. | IC50 of 50 μM | |
| Guinea Pig Ileum Contraction | Induced a biphasic contraction of the ileum. | Not applicable | nih.gov |
| Radioreceptor Assay (C3a) | Showed affinity for complement C3a receptors. | IC50 of 40 μM | nih.gov |
| Phagocyte Stimulation | Exhibited phagocyte-stimulating activities. | Not applicable | nih.gov |
Synthesis and Production Methodologies for Casoxin C
Enzymatic Hydrolysis Conditions for Optimized Casoxin (B10318) C Release from κ-Casein
The principal method for obtaining Casoxin C from its natural precursor, bovine κ-casein, is through enzymatic hydrolysis. This compound corresponds to residues 25-34 of the κ-casein protein sequence. cambridge.org The release of this specific peptide fragment is achieved by the action of proteolytic enzymes that cleave the protein chain at specific sites.
Trypsin is the key enzyme used to liberate this compound from bovine κ-casein. cambridge.orgnih.gov It is a serine protease that specifically hydrolyzes peptide chains at the carboxyl side of the amino acids lysine (B10760008) and arginine, provided the next residue is not proline. The sequence of this compound ends with Arginine at position 34, which is a tryptic cleavage site. The hydrolysis is performed under controlled conditions to maximize the yield of the desired peptide and minimize its further degradation.
Studies on the enzymatic hydrolysis of casein provide a framework for the optimal conditions. The process typically involves dissolving κ-casein in an aqueous buffer and incubating it with trypsin at a specific temperature and pH. nih.gov Following the hydrolysis, the resulting mixture of peptides is fractionated, often using reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate and purify this compound. cambridge.org
Table 1: Optimized Conditions for Enzymatic Release of this compound
| Parameter | Condition | Rationale / Reference |
| Protein Source | Bovine κ-Casein | This compound is the fragment (25-34) of bovine κ-casein. cambridge.org |
| Primary Enzyme | Trypsin | Cleaves at the C-terminal side of Arginine and Lysine. This compound is released from a tryptic digest. cambridge.orgjournal.fi |
| pH | ~8.0 | Optimal pH for trypsin activity. nih.gov |
| Temperature | ~37°C | Standard temperature for tryptic digestion. cambridge.org |
| Enzyme/Substrate Ratio | Varies (e.g., 1:50 to 1:100 w/w) | A lower enzyme concentration can prevent excessive hydrolysis of the target peptide. mdpi.com |
| Inactivation | Heat Treatment (e.g., 100°C for 10 min) | Denatures trypsin to stop the reaction. nih.gov |
| Purification | Reverse-Phase HPLC | Standard method for separating and purifying peptides from a complex hydrolysate. cambridge.org |
While trypsin is the primary enzyme for releasing this compound, other proteases like chymosin and plasmin also hydrolyze κ-casein, but at different sites. journal.fi Chymosin's main cleavage site is the Phe105-Met106 bond, which is not relevant for this compound release, while plasmin has weaker activity under typical conditions. journal.finih.gov The proteases from various Lactobacillus strains have also been shown to cleave κ-casein, but their action is generally less specific or efficient for releasing the intact this compound fragment compared to trypsin. journal.fi
Chemical Synthesis Strategies for this compound and its Analogues
While enzymatic hydrolysis yields the natural peptide, chemical synthesis offers a powerful alternative for producing this compound and its analogues with high purity and the potential for structural modifications. cambridge.org The primary method for this is solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides. raineslab.com
In the SPPS of this compound, the synthesis would proceed as follows:
Resin Attachment: The C-terminal amino acid, Arginine (Arg), is covalently attached to an insoluble polymer resin.
Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) on the attached Arginine is removed.
Coupling: The next amino acid in the sequence, Serine (Ser), with its N-terminus protected and its carboxyl group activated, is added to couple with the free amino group of the resin-bound Arginine.
Iteration: The deprotection and coupling steps are repeated sequentially for each amino acid in the this compound sequence (Leu, Val, Tyr, Gln, Ile, Pro, Ile, Tyr), building the peptide chain from the C-terminus to the N-terminus.
Cleavage and Deprotection: Once the full decapeptide is assembled, it is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).
Purification: The crude synthetic peptide is then purified, typically using RP-HPLC, to yield the final, highly pure this compound.
This synthetic approach is not only used to produce the native peptide but is also invaluable for creating analogues. beilstein-journals.org By substituting specific amino acids in the sequence or introducing non-natural amino acids, researchers can systematically probe the structure-activity relationship of the peptide. For instance, analogues of other casoxins, such as Casoxin A and B, have been successfully produced via chemical synthesis to study their biological activities. cambridge.org
Impact of Chemical Modifications on this compound Bioactivity (e.g., C-terminal methoxylation)
For casoxins, it has been demonstrated that esterification can enhance antagonist activity. cambridge.org While specific studies detailing the C-terminal methoxylation of this compound are limited, the general principles of peptide chemistry suggest such a modification would likely alter its bioactivity. Replacing the C-terminal carboxylic acid with a methyl ester could influence its binding affinity to opioid receptors.
Table 2: Potential Effects of Chemical Modifications on Bioactive Peptides
| Modification Type | Example | Potential Impact on Bioactivity | Reference |
| C-Terminal Esterification | Conversion of -COOH to -COOCH₃ (Methoxylation) | Neutralizes charge, increases hydrophobicity, may alter receptor binding and stability. nih.gov | |
| C-Terminal Amidation | Conversion of -COOH to -CONH₂ | Often essential for the activity of many neuropeptides; can increase resistance to carboxypeptidases. nih.gov | |
| Amino Acid Substitution | Replacing one amino acid with another (e.g., Ala scan) | Helps identify key residues responsible for activity. | |
| Acylation/Succinylation | Modifying amino groups (e.g., Lysine side chains) | Alters charge and solubility, which can change functional properties like heat stability and emulsifying capacity. researchgate.net |
The structural integrity of the peptide is crucial for its function. Even minor changes can significantly affect how the peptide folds and binds to its target. nih.gov Therefore, any chemical modification, including at the C-terminus, must be carefully evaluated to understand its impact on the pharmacological profile of this compound.
Emerging Biotechnological and Recombinant Expression Approaches for this compound Production
Beyond direct extraction and chemical synthesis, modern biotechnology offers promising avenues for the production of bioactive peptides like this compound. mdpi.comresearchgate.net Recombinant DNA technology allows for the production of specific peptides in microbial hosts, such as bacteria or yeast, which can be a cost-effective and scalable alternative.
A demonstrated strategy for a related peptide, Casoxin D, involves a host-vector system using the bacterium Bacillus brevis. nih.govresearchgate.net In this approach:
A synthetic gene encoding the peptide is designed and synthesized. Often, multiple copies of the gene are ligated in tandem to increase the final yield.
The gene is inserted into an expression vector, frequently as a fusion protein with a larger, highly expressed partner protein (e.g., epidermal growth factor) and a secretion signal peptide. nih.govresearchgate.net
The recombinant plasmid is introduced into the host organism (B. brevis), which then expresses the fusion protein and secretes it into the culture medium.
The secreted fusion protein is purified from the supernatant.
The target peptide is cleaved from its fusion partner using specific proteases. nih.gov
Another common host for recombinant protein production is Escherichia coli. mdpi.com In a typical E. coli system, the peptide may be expressed as a fusion protein containing a purification tag, such as a polyhistidine (His₆) tag. This tag allows for easy purification from the cell lysate using immobilized metal affinity chromatography (IMAC). Following purification, the tag is removed by a specific protease (e.g., enterokinase) to release the final, active peptide. mdpi.com
Table 3: Key Elements of a Recombinant Production System for Casoxins
| Component | Example | Function | Reference |
| Host Organism | Bacillus brevis, Escherichia coli | The cellular "factory" that produces the peptide. B. brevis can secrete the product, simplifying purification. nih.govmdpi.com | |
| Expression Vector | pET-based plasmids | Carries the synthetic gene and regulatory elements for transcription and translation. mdpi.com | |
| Fusion Partner | Thioredoxin (Trx), Epidermal Growth Factor | A highly expressed protein that can improve the solubility and yield of the target peptide. nih.govmdpi.com | |
| Purification Tag | Polyhistidine (His₆) tag | Allows for rapid purification of the fusion protein via affinity chromatography. mdpi.com | |
| Cleavage Site | Enterokinase site, Trypsin site | A specific amino acid sequence recognized by a protease to cleave the target peptide from the fusion partner/tag. mdpi.com |
These biotechnological approaches represent an emerging and powerful methodology for the large-scale production of this compound and other valuable bioactive peptides, overcoming some of the limitations of either direct extraction from natural sources or complex chemical synthesis. nih.gov
Preclinical Research and Investigational Applications of Casoxin C
In Vitro Cellular and Tissue Model Studies of Casoxin (B10318) C Activity
In vitro studies are crucial for understanding the direct effects of Casoxin C on specific receptors and cellular functions, providing insights into its pharmacological profile.
This compound exhibits affinity for the μ-opioid receptor, where it functions as an opioid antagonist researchgate.netcore.ac.ukspringerprofessional.de. Beyond opioid receptors, this compound also acts as an agonist for the C3a complement peptide receptor nih.govcsic.esunipd.itguidetomalariapharmacology.org. The activation of G protein-coupled receptors, such as the C3a receptor, typically initiates intracellular signal transduction pathways involving the activation of phospholipase C, leading to an increase in inositol (B14025) trisphosphate and the release of intracellular Ca2+ nih.gov. These signaling events can subsequently influence a range of cellular functions and gene expression nih.govkhanacademy.orgnih.gov.
Isolated organ preparations, particularly the guinea pig ileum, have been instrumental in characterizing the functional responses of this compound. This compound has been shown to reverse the inhibitory action induced by morphine on contractions in isolated guinea pig and mouse ileum preparations researchgate.netspringerprofessional.de. It demonstrates activity at a concentration of 5 microM in the guinea pig ileum assay researchgate.netresearchgate.netresearchgate.net. Notably, this compound was initially isolated from tryptic digests of bovine kappa-casein due to its anti-opioid activity in longitudinal strips of guinea pig ileum researchgate.net. Furthermore, it has been observed to evoke a biphasic contraction in longitudinal strips of guinea pig ileum, with this effect mediated through complement C3a receptors csic.es.
Data on the in vitro functional responses of this compound are summarized in the table below:
| Assay System | Observed Effect | Mechanism/Receptor | Potency/Activity |
| Guinea Pig Ileum Smooth Muscle | Reverses morphine-induced inhibition of contraction researchgate.netresearchgate.netspringerprofessional.de | μ-opioid receptor antagonism researchgate.netspringerprofessional.de | Active at 5 µM researchgate.netresearchgate.netresearchgate.net |
| Guinea Pig Ileum Smooth Muscle | Evokes biphasic contraction csic.es | C3a complement peptide receptor agonist nih.govcsic.esunipd.itguidetomalariapharmacology.org | Active at 5 µM csic.es |
Animal Model Investigations of this compound Bioactivity (Preclinical Research)
Animal models are utilized in preclinical research to assess the in vivo bioactivity of compounds like this compound, providing a more complex physiological context for understanding their potential effects nih.govacnp.orgbiorxiv.orgmdpi.com.
Casoxins, including this compound, have demonstrated the ability to reverse morphine-induced inhibition of intestinal contractions in in vitro studies using guinea pigs and mice, suggesting a role in modulating gastrointestinal motility researchgate.netspringerprofessional.de. The capacity of this compound to evoke biphasic contractions in guinea pig ileum through C3a receptors highlights its direct influence on gut smooth muscle, which is a key indicator of gastrointestinal motility modulation csic.es. As opioid antagonists, casoxins generally affect gastrointestinal functions, including motility pan.olsztyn.plcambridge.org. Some research suggests that casoxins may increase intestinal motility and decrease electrolyte uptake icm.edu.pl. However, it is important to note that while an analogue, Casoxin 4, showed efficacy in reversing morphine-induced inhibition of contraction in isolated tissues, high oral doses of Casoxin 4 did not antagonize morphine's inhibitory effect on gut transit in vivo in mice, indicating potential differences between in vitro and in vivo responses or specific analogue properties dovepress.com.
Casoxins have been identified as having potential immunomodulatory roles, particularly in newborns, which could hold clinical significance in allergic diseases researchgate.netspringerprofessional.de. Peptides derived from casein, including casoxins, are implicated in regulating immune responses by acting as agonists or antagonists of opioid receptors nih.gov. As an agonist for C3a receptors, this compound may contribute to the regulation of immune responses, potentially benefiting individuals with either compromised or overactive immune systems researchgate.net. General studies on bioactive peptides from milk proteins, including those related to casoxins, have shown immunomodulatory activities such as influencing lymphocyte proliferation and macrophage phagocytosis in vitro, and offering protection against infections in vivo nih.govplos.org.
Rational Design and Development of this compound Analogues for Enhanced Bioactivity and Specificity
The rational design of peptide analogues aims to enhance specific bioactivities and improve pharmacokinetic properties. The concept of rational design is a promising approach for developing therapeutic agents, including those derived from natural sources like this compound nih.gov. An example of such an analogue is Casoxin 4 (Tyr-Pro-Ser-Tyr-OCH3), a methoxylated tetrapeptide derived from κ-casein, which has been shown to antagonize morphine-induced inhibition in guinea pig ileum dovepress.com. The modification of casoxins, such as through methoxylation, illustrates efforts to create analogues with potentially improved pharmacological profiles core.ac.uk. The broader field of bioactive peptide research, including the study of casein hydrolysates, supports the principle of rationally designing novel compounds for enhanced activity and specificity researchgate.netnih.gov.
Future Directions in this compound Research and Potential Translational Avenues
The unique biological activities of this compound underscore its potential for future research and translational development. A key direction for future studies involves further exploring its bioactivity properties in vivo to establish a robust foundation for its application in functional foods and supplements researchgate.netmdpi.com. While in vitro studies have provided valuable insights, understanding the peptide's survival, bioavailability, and efficacy within complex biological systems is crucial for its clinical relevance mdpi.com.
Further research is needed to fully elucidate the physiological significance of milk-protein derived opioid peptides like this compound core.ac.uk. The dual functionality of this compound, blending immune support with potential effects on pain relief and mental well-being, positions it as a remarkable natural compound for further investigation researchgate.netmdpi.com. This includes detailed mechanistic studies to fully characterize the signaling pathways involved in both its opioid antagonist and C3a receptor agonist activities. Exploring the precise interactions with different opioid receptor subtypes and the downstream effects of C3a receptor activation could uncover novel therapeutic targets.
The potential for this compound in the food and pharmacological industries is considered significant springerprofessional.deresearchgate.net. This may involve developing strategies for its efficient production, potentially through biotechnological methods, and incorporating it into functional food products or novel pharmaceutical formulations. Addressing challenges related to peptide stability, delivery, and targeted action will be critical for its successful translation from preclinical findings to practical applications.
Q & A
Basic Research Questions
Q. How can researchers determine the structural conformation of Casoxin C in aqueous solutions?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding patterns and spatial arrangements. Pair with circular dichroism (CD) spectroscopy to assess secondary structure stability under varying pH and temperature conditions. Validate computational models (e.g., molecular dynamics simulations) against experimental data . For reproducibility, document solvent systems, concentration ranges, and calibration protocols in line with journal guidelines for experimental transparency .
Q. What protocols are recommended for validating the purity of synthesized this compound?
- Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 220 nm for peptide purity assessment. Confirm molecular weight via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Cross-reference retention times and spectral data with established standards, and report percent purity with error margins in triplicate runs .
Q. How should researchers design a literature review to identify gaps in this compound’s mechanism of action?
- Methodological Answer : Use Boolean search terms (e.g., "this compound AND opioid receptor antagonism NOT commercial") in databases like PubMed, Scopus, and SciFinder-n. Filter results by publication date (last 10 years) and study type (in vitro/in vivo). Apply the PICO framework (Population: cell/animal models; Intervention: this compound dosage; Comparison: naloxone; Outcome: receptor binding affinity) to categorize findings and highlight discrepancies in reported IC50 values .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor affinity be resolved experimentally?
- Methodological Answer : Conduct dose-response assays using radioligand binding studies (e.g., [³H]-naloxone displacement) across multiple cell lines (e.g., CHO-K1 expressing μ-opioid receptors). Control for variables like incubation time, membrane preparation protocols, and buffer ionic strength. Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to assess inter-lab variability. Publish raw datasets and analysis code in supplemental materials to enable independent verification .
Q. What strategies optimize in vivo studies of this compound’s pharmacokinetics?
- Methodological Answer : Use LC-MS/MS to quantify plasma and tissue concentrations in rodent models after intravenous and oral administration. Calculate bioavailability (F) using non-compartmental analysis (NCA) software. Address ethical considerations by adhering to the 3Rs (Replacement, Reduction, Refinement) and obtaining Institutional Animal Care and Use Committee (IACUC) approval. Compare results to in silico predictions (e.g., GastroPlus simulations) to identify absorption barriers .
Q. How can researchers integrate multi-omics data to explore this compound’s downstream signaling pathways?
- Methodological Answer : Perform RNA sequencing on treated vs. untreated neuronal cells to identify differentially expressed genes. Validate protein-level changes via Western blot or targeted proteomics (e.g., SRM/MRM). Use pathway enrichment tools (e.g., DAVID, STRING) to map interactions between opioid receptors and this compound-modulated targets. Address false discovery rates (FDR) with Benjamini-Hochberg corrections and deposit data in public repositories (e.g., GEO, PRIDE) .
Methodological Best Practices
- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing experimental protocols, raw data, and code in standardized formats (e.g., .csv, .py) .
- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid overambitious scopes .
- Conflict Resolution in Data : Use systematic review frameworks (e.g., PRISMA) to meta-analyze conflicting results and propose consensus models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
